Cas no 54768-48-8 (3-Chloro-1H-indazol-4-amine)

3-Chloro-1H-indazol-4-amine is a heterocyclic organic compound featuring an indazole core substituted with a chloro group at the 3-position and an amino group at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. Its reactive sites allow for further functionalization, enabling the creation of diverse derivatives with potential applications in medicinal chemistry. The compound’s stability and well-defined reactivity profile contribute to its utility in research and industrial processes. It is commonly used in the synthesis of kinase inhibitors and other therapeutic agents, underscoring its importance in drug discovery.
3-Chloro-1H-indazol-4-amine structure
3-Chloro-1H-indazol-4-amine structure
Product Name:3-Chloro-1H-indazol-4-amine
CAS No:54768-48-8
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD09263202
CID:840532
PubChem ID:19354420
Update Time:2025-06-15

3-Chloro-1H-indazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-1H-indazol-4-amine
    • 1H-INDAZOL-4-AMINE,3-CHLORO-
    • 4-Amino-3-chloro (1H)indazole
    • 4-Amino-3-chloro-1H-indazole
    • AG-F-90959
    • CTK5A2538
    • SureCN1172394
    • DTXSID10598307
    • MFCD09263202
    • P10708
    • CS-0051424
    • AS-50611
    • DB-105435
    • AKOS006330494
    • PB22216
    • 3-chloro-2H-indazol-4-amine
    • 54768-48-8
    • SCHEMBL1172394
    • SY076149
    • MDL: MFCD09263202
    • Inchi: 1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
    • InChI Key: HNLMMCOMDHTWKG-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=CC=CC2=NN1)N

Computed Properties

  • Exact Mass: 167.0250249g/mol
  • Monoisotopic Mass: 167.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.7Ų

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3-Chloro-1H-indazol-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:54768-48-8)3-Chloro-1H-indazol-4-amine
Order Number:A935473
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:18
Price ($):180.0
Email:sales@amadischem.com

Additional information on 3-Chloro-1H-indazol-4-amine

Comprehensive Overview of 3-Chloro-1H-indazol-4-amine (CAS No. 54768-48-8): Properties, Applications, and Research Insights

3-Chloro-1H-indazol-4-amine (CAS No. 54768-48-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the indazole scaffold, this compound exhibits remarkable potential in the development of novel bioactive molecules. The presence of both chloro and amine functional groups at the 3- and 4-positions, respectively, makes it a versatile intermediate for further chemical modifications.

Recent trends in drug discovery highlight the growing demand for indazole-based compounds, particularly those with halogen substitutions. Researchers are actively exploring 3-Chloro-1H-indazol-4-amine as a key building block for kinase inhibitors and GPCR-targeted therapies, addressing pressing medical needs in oncology and neurology. The compound's molecular weight (167.59 g/mol) and logP value (predicted ~2.1) suggest favorable pharmacokinetic properties, making it an attractive candidate for lead optimization programs.

From a synthetic chemistry perspective, 54768-48-8 serves as a crucial intermediate in multi-step organic synthesis. Its reactivity patterns have been extensively studied, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The compound's crystalline structure has been characterized through X-ray diffraction studies, revealing important insights into its molecular conformation and intermolecular interactions in the solid state.

In the context of green chemistry initiatives, several research groups have developed innovative methods for the sustainable synthesis of 3-Chloro-1H-indazol-4-amine. These approaches emphasize atom economy, reduced solvent waste, and catalytic processes that align with current environmental concerns. The compound's stability under various pH conditions has also been investigated, providing valuable data for formulation scientists working on drug delivery systems.

The analytical characterization of 3-Chloro-1H-indazol-4-amine typically involves advanced techniques such as HPLC-MS, NMR spectroscopy (particularly 1H and 13C), and FT-IR spectroscopy. These methods enable precise determination of chemical purity and identification of potential process-related impurities, which is crucial for meeting stringent pharmaceutical quality standards. Recent advancements in computational chemistry have further enhanced our understanding of this compound's electronic properties and reactivity descriptors.

Beyond pharmaceutical applications, 54768-48-8 has shown promise in material science as a precursor for functionalized polymers and coordination complexes. Its ability to form stable metal-organic frameworks (MOFs) has attracted interest in catalysis and molecular sensing applications. The compound's photophysical properties are currently under investigation for potential use in organic electronics and luminescent materials.

From a commercial perspective, the global market for indazole derivatives continues to expand, driven by increasing R&D investments in precision medicine and targeted therapies. 3-Chloro-1H-indazol-4-amine occupies a strategic position in this landscape, with several patent applications citing its use in innovative therapeutic agents. The compound's supply chain and manufacturing processes have evolved to meet growing demand while maintaining strict quality control measures.

Recent scientific literature highlights novel structure-activity relationships (SAR) studies involving 3-Chloro-1H-indazol-4-amine derivatives. These investigations have revealed intriguing correlations between molecular modifications and biological activity, particularly in enzyme inhibition and receptor binding assays. The compound's metabolic stability and toxicity profile have also been subjects of intensive research using advanced in vitro models.

In the context of personalized medicine, researchers are exploring how 54768-48-8 derivatives might be tailored to individual genetic profiles. This aligns with current trends in biomarker-driven drug development and the search for next-generation therapeutics. The compound's potential in combination therapies and drug repurposing strategies is another active area of investigation within academic and industrial laboratories worldwide.

Looking ahead, the scientific community anticipates continued innovation surrounding 3-Chloro-1H-indazol-4-amine, particularly in AI-assisted drug design and high-throughput screening platforms. As analytical technologies advance, new applications for this versatile compound are likely to emerge across multiple scientific disciplines, reinforcing its importance in contemporary chemical research and product development pipelines.

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Amadis Chemical Company Limited
(CAS:54768-48-8)3-Chloro-1H-indazol-4-amine
A935473
Purity:99%
Quantity:1g
Price ($):180.0
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